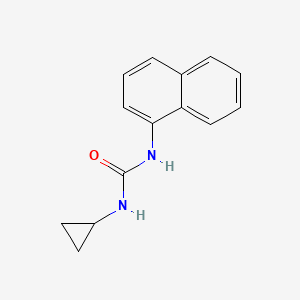![molecular formula C17H21NO3S B4973774 [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid, also known as BMQA, is a synthetic compound that has been studied for its potential therapeutic applications. BMQA belongs to the class of quinoline-based compounds and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is not fully understood. However, it has been suggested that [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid exerts its biological activities by modulating various signaling pathways in cells. [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, which may contribute to its anti-inflammatory activity. [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has also been found to increase the expression of antioxidant enzymes, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been found to protect against oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is also stable and can be stored for long periods of time. However, there are some limitations to using [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid in lab experiments. The compound has low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid. One potential application of [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid in animal models of these diseases. Additionally, the mechanism of action of [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid needs to be further elucidated to better understand its biological activities. Finally, the development of more efficient synthesis methods for [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid may facilitate its use in future studies.
Conclusion:
In conclusion, [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is a synthetic compound that has been studied for its potential therapeutic applications. [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid exhibits antitumor, anti-inflammatory, and antioxidant activities, and has been studied for its potential use in the treatment of neurodegenerative diseases. While there are some limitations to using [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid in lab experiments, the compound has several advantages and shows promise for future research. Further studies are needed to fully understand the mechanism of action of [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid and its potential therapeutic applications.
Méthodes De Synthèse
[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid can be synthesized by the reaction of 3-butyl-6-methoxy-2-methylquinoline with thioglycolic acid in the presence of a catalyst. The reaction results in the formation of [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid as a yellow solid with a melting point of 128-130°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. [(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-butyl-6-methoxy-2-methylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-5-6-13-11(2)18-15-8-7-12(21-3)9-14(15)17(13)22-10-16(19)20/h7-9H,4-6,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCTCPESGTING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4973711.png)
![[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4973719.png)

![(2R*,3R*)-1'-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4973729.png)

![5-bromo-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4973736.png)
![8-tert-butyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4973738.png)
![N-methyl-2-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4973749.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4973757.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)

![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)

![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)